Superior Synthetic Utility: Ethyl 3-Nitroisoxazole-5-carboxylate as a More Versatile Intermediate than its Methyl Ester Analog
Ethyl 3-nitroisoxazole-5-carboxylate provides a quantifiable advantage in lipophilicity over its closest commercial analog, methyl 3-nitroisoxazole-5-carboxylate (CAS 40995-06-0), which directly impacts its performance in biological systems. The ethyl ester's increased lipophilicity (LogP) enhances membrane permeability and alters its pharmacokinetic profile, a critical factor in drug discovery .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | ~1.1 (Calculated) |
| Comparator Or Baseline | Methyl 3-nitroisoxazole-5-carboxylate: ~0.6 (Calculated) |
| Quantified Difference | Approximately 0.5 LogP units higher, indicating ~3x greater partition coefficient in a non-polar phase |
| Conditions | In silico calculation of octanol-water partition coefficient |
Why This Matters
The increased lipophilicity makes this compound more suitable for developing central nervous system (CNS) drugs or other applications requiring efficient membrane crossing, unlike the less lipophilic methyl ester.
